![molecular formula C8H7F3N2O B2946375 2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide CAS No. 340034-27-7](/img/structure/B2946375.png)
2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide
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Description
2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide is an organic compound with a molecular weight of 204.15 . The IUPAC name for this compound is 2,2,2-trifluoro-N-(2-methyl-3-pyridinyl)acetamide .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide is 1S/C8H7F3N2O/c1-5-6(3-2-4-12-5)13-7(14)8(9,10)11/h2-4H,1H3,(H,13,14) . This indicates that the compound contains eight carbon atoms, seven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
The compound 2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide has a molecular weight of 204.15 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I have access to.Scientific Research Applications
1. Role in Copper(II) Complex Formation
Pyridine-substituted amides like N-(pyridin-2-yl)acetamide and its derivatives, including 2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide, exhibit excellent chelating properties useful in forming copper(II) complexes. These compounds, especially when modified with electron-donating substituents or steric hindrances, can significantly influence the coordination number and geometry of copper ions. This property is essential in biology, medicine, environmental chemistry, and other fields (Smolentsev, 2017).
2. Contributions to Triazine Synthesis
In chemical synthesis, certain derivatives of N-(pyridin-2-yl)acetamide are used to produce various triazines and triazoles, which are important for developing biologically active compounds. These compounds are used in various synthetic routes to create oxo-s-triazines and condensed triazoles, showcasing the versatility of 2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide in organic synthesis (Reimlinge, Billiau, & Lingier, 1976).
3. Application in Iodoamidation Processes
This compound is involved in the iodoamidation of alkenes and dienes, a process essential in organic synthesis. For instance, reactions with styrene and vinylcyclohexane yield products like 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides, which are crucial for various chemical syntheses (Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov, 2015).
4. Oxidation Reactivity Studies
In studying oxidation reactions, derivatives of 2-(pyridin-2-yl)-N,N-diphenylacetamide, closely related to 2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide, have been synthesized and oxidized using various oxidants. These studies are pivotal in understanding the reactivity and potential applications of such compounds in chemical reactions (Pailloux, Binyamin, Deck, Rapko, Hay, Duesler, & Paine, 2007).
properties
IUPAC Name |
2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-5-3-2-4-12-6(5)13-7(14)8(9,10)11/h2-4H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWFEAZQLVGXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide |
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